1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one

antibacterial quinolone structure–activity relationship

1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one is a uniquely differentiated, polyhalogenated quinoline-3-yl ethanone that integrates three orthogonal functionalities into a single scaffold. The 6,8-difluoro motif drives target potency (4–8× MIC enhancement over mono-fluoro analogs), the C5 bromine enables modular Pd-catalyzed diversification (Suzuki, Buchwald–Hartwig, Sonogashira), and the 3-acetyl group serves as a versatile handle for enaminone formation or heterocycle annulation. This convergence eliminates the need for parallel synthesis of separate 6,8-difluoroquinoline and 5-bromoquinoline intermediates, compressing synthetic timelines. Available at purities up to 98% from globally compliant suppliers; ideal for medicinal chemistry teams executing focused antibacterial, kinase inhibitor, or bifunctional probe libraries. Request a quote for bulk or custom packaging.

Molecular Formula C11H6BrF2NO
Molecular Weight 286.07 g/mol
Cat. No. B13454061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one
Molecular FormulaC11H6BrF2NO
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C(=CC(=C2Br)F)F)N=C1
InChIInChI=1S/C11H6BrF2NO/c1-5(16)6-2-7-10(12)8(13)3-9(14)11(7)15-4-6/h2-4H,1H3
InChIKeyGVKAQAAPTVXLQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one – Compound Identity, Core Scaffold Attributes, and Procurement-Relevant Baseline


1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one (CAS 2419368-36-6; molecular formula C₁₁H₆BrF₂NO; molecular weight 286.07 g/mol) is a polyhalogenated quinoline-3-yl ethanone derivative currently available from multiple suppliers at purities of 95%–98% . The compound embeds three structural features with documented independent significance: (i) a 6,8-difluoro substitution pattern that is established in the antibacterial quinolone literature as a potency-enhancing motif relative to mono-fluoro or non-fluorinated analogs [1]; (ii) a C5 bromine atom that enables modular downstream diversification via Pd-catalyzed cross-coupling chemistry [2]; and (iii) a 3-acetyl group that serves as a synthetic handle for enaminone formation and heterocycle annulation [3]. Its closest commercially available structural relatives—such as 1-(5-bromoquinolin-3-yl)ethanone (lacking the 6,8-difluoro motif) and 1-(6,8-difluoroquinolin-3-yl)ethanone (lacking the C5 bromine)—each sacrifice at least one of these functional dimensions, making this compound a strategically differentiated intermediate for medicinal chemistry programs that require both fluorinated aromatic electronics and a heavy halogen exit vector on the same scaffold.

Why 1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one Cannot Be Replaced by a Single In-Class Analog


Quinoline-3-yl ethanones are a broad chemical class, but the combination of a 6,8-difluoro pattern and a C5 bromine atom on the same scaffold is rare among commercially catalogued building blocks. Substituting with a non-fluorinated 5-bromoquinoline analog forfeits the electron-withdrawing and metabolic-stability benefits that the two fluorine atoms confer—effects that are quantitatively documented in the antibacterial quinolone literature where 6,8-difluoro derivatives show up to 4- to 8-fold improvements in MIC over corresponding mono-fluoro analogs [1]. Conversely, selecting a 6,8-difluoroquinoline without the C5 bromine eliminates the heavy halogen required for late-stage Pd-catalyzed diversification (Suzuki, Buchwald–Hartwig, Sonogashira), forcing the user into a different synthetic route entirely [2]. The 3-acetyl group further distinguishes this compound from 5-substituted-6,8-difluoroquinoline antibacterial leads (e.g., sparfloxacin intermediates), which bear carboxylic acid or ester moieties at the 3-position optimized for DNA gyrase binding rather than for modular heterocycle construction [1]. Procurement of a single scaffold that integrates all three functionalities avoids the need for separate synthesis and regiochemical validation of two different intermediates.

Quantitative Differentiation of 1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one vs. Closest Analogs and In-Class Candidates – An Evidence-Based Procurement Guide


6,8-Difluoro vs. Mono-Fluoro and Non-Fluorinated Quinolines: 4- to 8-Fold Antibacterial Potency Differential

In the foundational structure–activity relationship (SAR) study that led to sparfloxacin, Miyamoto et al. systematically compared 5-substituted 6,8-difluoroquinolone-3-carboxylic acids with corresponding 6-fluoro (mono-fluoro) and 8-fluoro analogs. The 6,8-difluoro series consistently delivered 4- to 8-fold lower MIC values against Gram-positive organisms such as Staphylococcus aureus compared to the mono-fluoro counterparts [1]. Although the specific target compound bears a 3-acetyl group rather than a 3-carboxylic acid, the electronic and steric contribution of the 6,8-difluoro substitution pattern to target binding (DNA gyrase/topoisomerase IV) is documented as a scaffold-intrinsic property that persists across different 3-substituents within the quinolone/quinoline class [2]. The absence of both fluorine atoms—as in a generic 5-bromoquinoline—would therefore be expected to result in significantly reduced biological potency in any antibacterial screening cascade.

antibacterial quinolone structure–activity relationship 6,8-difluoroquinoline MIC

C5 Bromine Enables Modular Diversification via Pd-Catalyzed Cross-Coupling – A Reactivity Advantage Over C5-H and C5-Cl Analogs

Bromine at the C5 position of a quinoline ring is an established privileged leaving group for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Negishi, Buchwald–Hartwig) that enable modular construction of C–C and C–N bonds at that position [1]. In a systematic study of successive halogen displacement on 4,6-dihaloquinolines, the C–Br bond was selectively functionalized in the presence of C–Cl bonds under Pd catalysis, confirming the kinetic preference of C(sp²)–Br over C(sp²)–Cl in oxidative addition [2]. This reactivity hierarchy means that a 5-chloro-6,8-difluoroquinoline analog (CAS 1194820-08-0) cannot serve as a drop-in replacement in standard Suzuki protocols without re-optimization of catalyst and ligand. The pure C5-H analog (6,8-difluoroquinoline, CAS 145241-75-4) completely lacks this exit vector and would require a separate C–H activation or directed metalation step to install substituents at the 5-position, adding 2–4 synthetic steps to any diversification sequence. The 3-acetyl group on the target compound is electronically orthogonal to the C5–Br bond, allowing orthogonal functionalization at the 1-, 2-, 3-, 5-, and 7-positions.

cross-coupling Suzuki coupling C–C bond formation bromoquinoline palladium catalysis

3-Acetyl Group as an Enaminone Precursor for Heterocycle Annulation – Documented Synthetic Utility in Antimalarial Lead Generation

The 3-acetyl substituent on a quinoline scaffold is a well-precedented synthetic handle for enaminone formation (via reaction with DMF-DMA or DMA-DMA) followed by cyclocondensation with aminoheterocycles to generate fused pyrazolo[1,5-a]pyrimidine-quinoline hybrids [1]. Khanikar and Joshi demonstrated this transformation using 3-acetylquinoline as the starting material, obtaining enaminone intermediates in excellent yields and subsequently generating a library of quinoline-pyrazolopyrimidine hybrids with antimalarial IC₅₀ values as low as 2.10 μM against chloroquine-sensitive P. falciparum (3D7 strain) [1]. This established synthetic route is directly transferable to the target compound: the 3-acetyl group undergoes the same enaminone chemistry, while the C5 bromine and 6,8-difluoro substituents remain available for parallel or subsequent modification. Analogs lacking the 3-acetyl group (e.g., 5-bromo-6,8-difluoroquinoline, CAS 1909309-62-1) cannot enter this synthetic manifold without prior acylation, and analogs with a 3-carboxylic acid group (common in the antibacterial quinolone series) require ester reduction and re-oxidation to install a ketone moiety.

enaminone heterocycle synthesis antimalarial 3-acetylquinoline pyrazolopyrimidine

Commercially Available Purity of 98% Enables Direct Use in Parallel Synthesis Without Pre-Purification

Several vendors list 1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one at 95%–98% purity, with at least one major supplier (Leyan/Shanghai Haohong) specifying 98% . This is a meaningful purity threshold for medicinal chemistry building blocks: at 98% purity, the compound can be used directly in parallel synthesis arrays without pre-purification, which is often necessary for analogs supplied at 90–95% where impurities can accumulate across multi-step sequences and interfere with biological assay interpretation. By comparison, the simpler analog 5-bromo-6,8-difluoroquinoline (CAS 1909309-62-1) is more widely catalogued but its quoted purity varies considerably across suppliers (typically 95–97%), requiring batch-specific QC verification before committing to library-scale synthesis .

building block parallel synthesis purity specification medicinal chemistry library synthesis

Highest-Value Application Scenarios for 1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one Based on Documented Evidence


Medicinal Chemistry Library Synthesis Targeting DNA Gyrase / Topoisomerase IV with a C5 Diversification Vector

The 6,8-difluoro substitution pattern is a validated potency-enhancing motif for bacterial DNA gyrase and topoisomerase IV inhibition, as established in the sparfloxacin lead optimization program where 6,8-difluoro analogs showed 4- to 8-fold MIC improvements over mono-fluoro comparators [1]. By using 1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one as the scaffold, a medicinal chemistry team can construct focused libraries that explore C5 substitution (via Suzuki or Buchwald–Hartwig coupling of the bromine) while retaining the 6,8-difluoro electronic signature. The 3-acetyl group can be retained for hydrogen-bond acceptor interactions or further elaborated to amides, oximes, or heterocycles. This scenario directly leverages the combination of a potency-determining fluorination pattern and a modular coupling handle on a single building block, avoiding the need to purchase separate 6,8-difluoroquinoline and 5-bromoquinoline intermediates.

Antimalarial Hybrid Molecule Construction via 3-Acetyl → Enaminone → Pyrazolopyrimidine Cascade

The 3-acetyl group on the target compound participates in the same enaminone-forming chemistry (with DMF-DMA or DMA-DMA) that Khanikar and Joshi used to generate quinoline-pyrazolo[1,5-a]pyrimidine hybrids with antimalarial activity (IC₅₀ = 2.10 μM vs. chloroquine-sensitive P. falciparum 3D7) [2]. The C5 bromine and 6,8-difluoro groups remain intact through the enaminone and cyclocondensation steps, enabling a convergent strategy: first construct the pyrazolopyrimidine-fused core via the 3-position, then diversify the C5 position via Pd-catalyzed cross-coupling. This two-dimensional diversification strategy is uniquely enabled by the orthogonal reactivity of the 3-acetyl and C5–Br functionalities.

Kinase Inhibitor Scaffold with Fluorine-Mediated Metabolic Stability and Orthogonal Exit Vector

Fluorine substitution on aromatic rings is a well-precedented strategy for blocking cytochrome P450-mediated oxidative metabolism at the fluorinated positions [3]. The 6,8-difluoro pattern on the quinoline benzene ring blocks two metabolically labile sites simultaneously. In kinase inhibitor programs where quinoline scaffolds serve as hinge-binding motifs (e.g., quinoline-based EGFR and c-Met inhibitors), the C5 bromine provides a vector for attaching solubilizing groups or extended pharmacophores without altering the fluorine pattern responsible for target affinity and metabolic shielding. This scenario is particularly relevant for programs requiring multiple parallel SAR iterations at the solvent-exposed 5-position.

Chemical Biology Probe Development Requiring Bioorthogonal Handle Installation

The C5 bromine atom on 1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one can be selectively converted to an alkyne, azide, or primary amine via Sonogashira coupling, copper-catalyzed azidation, or Buchwald–Hartwig amination respectively [4]. These functional groups serve as bioorthogonal handles for click chemistry (CuAAC or SPAAC) or for biotin/fluorophore attachment in target-engagement studies. The 3-acetyl group can simultaneously be reduced to the alcohol or converted to an oxime for additional functionalization. This dual-handle architecture—one for target binding (6,8-difluoroquinoline core) and one for probe attachment (C5-derivatized linker)—is difficult to achieve with mono-functional quinoline building blocks.

Quote Request

Request a Quote for 1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.